molecular formula C11H10ClFO3 B1373305 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid CAS No. 951889-56-8

5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid

Cat. No. B1373305
M. Wt: 244.64 g/mol
InChI Key: BDHWHYSJITXKRD-UHFFFAOYSA-N
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Description

The compound is a derivative of phenylboronic acid, which is often used in organic synthesis and medicinal chemistry. Phenylboronic acids are commonly used in Suzuki coupling, a type of palladium-catalyzed cross coupling reaction .


Molecular Structure Analysis

The molecular structure of a similar compound, 4-Chloro-2-fluorophenylboronic acid, includes a phenyl ring with chlorine and fluorine substituents, and a boronic acid group .


Chemical Reactions Analysis

Phenylboronic acids are known to participate in various types of reactions, including Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

Based on a similar compound, 4-Chloro-2-fluorophenylboronic acid, we can expect that it would be a solid at room temperature, and it should be stored in a well-ventilated place .

Scientific Research Applications

Synthesis and Chemical Applications

  • 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid, while not directly studied, has close structural analogues that have been utilized in various synthesis and chemical applications. For instance, compounds with similar structures have been used as intermediates in the synthesis of biologically active anticancer drugs. A study demonstrated the synthesis of a related compound involving chlorination and hydrolysis, showing its potential in drug development (Zhang et al., 2019).

Biological Activity and Medicinal Chemistry

  • Derivatives of related compounds have been synthesized and evaluated for their anti-convulsant and anti-inflammatory activities. Some of these derivatives exhibited significant biological activities, underlining the potential of such compounds in medicinal chemistry (Bhat et al., 2016).

Photodegradation Studies

  • Photodegradation studies of similar compounds have been conducted, providing insights into the stability and behavior of such chemicals under light exposure. This is crucial for understanding the storage and handling requirements of these compounds in a research setting (Wu et al., 2007).

Impurity Analysis in Chemical Synthesis

  • The analysis of impurities in related chemicals is critical, especially when these compounds are used as intermediates in pharmaceutical synthesis. Studies have developed methods for determining the impurity profile of such compounds, ensuring the quality of the final pharmaceutical products (Tang et al., 2010).

Potential in Antibacterial Applications

  • Research has shown that compounds with similar structures have potential as antimicrobial agents. Studies indicate that these compounds have shown effectiveness against various bacterial and fungal strains, suggesting their use in developing new antibacterial therapies (Karthikeyan et al., 2008).

Safety And Hazards

Again, referring to a similar compound, 4-Chloro-2-fluorophenylboronic acid, it is considered hazardous and can cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(4-chloro-2-fluorophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO3/c12-7-4-5-8(9(13)6-7)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHWHYSJITXKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256443
Record name 4-Chloro-2-fluoro-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid

CAS RN

951889-56-8
Record name 4-Chloro-2-fluoro-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluoro-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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